(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, multiple methyl groups, and three nitrile groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2,3,5,6-tetramethylbenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the ethene derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Reduction: Formation of (4-amino-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-dicarbonitrile: Lacks one nitrile group compared to the original compound.
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tetracarbonitrile: Contains an additional nitrile group.
Uniqueness
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its multiple nitrile groups make it particularly versatile for various chemical transformations and applications in research and industry.
Properties
CAS No. |
97218-72-9 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-8-10(3)15(19)11(4)9(2)14(8)13(7-18)12(5-16)6-17/h19H,1-4H3 |
InChI Key |
FZWNIHGBWAOJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=C(C#N)C#N)C#N)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.